N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is known for its unique chemical structure, which includes a triazole ring, a phenyl group, and a carbamoylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-carbamoylphenol: This can be achieved through the reaction of phenol with urea under acidic conditions.
Formation of 4-(2-carbamoylphenoxy)but-2-yn-1-yl bromide: This intermediate is synthesized by reacting 2-carbamoylphenol with 4-bromo-2-butyne in the presence of a base such as potassium carbonate.
Cycloaddition Reaction: The final step involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between 4-(2-carbamoylphenoxy)but-2-yn-1-yl bromide and 2-phenyl-1,2,3-triazole-4-carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-chlorobenzamide
- N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-cyanobenzamide
- N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide
Uniqueness
Compared to similar compounds, N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of a triazole ring and a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.
Properties
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c21-19(26)16-10-4-5-11-18(16)28-13-7-6-12-22-20(27)17-14-23-25(24-17)15-8-2-1-3-9-15/h1-5,8-11,14H,12-13H2,(H2,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPJLKOIAUINNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.